6-Thiaspiro[2.5]octane-1-carboxylic acid
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Overview
Description
6-Thiaspiro[2.5]octane-1-carboxylic acid is a heterocyclic compound with a unique spiro structure. It is characterized by the presence of a sulfur atom within its ring system, which contributes to its distinct chemical properties. The compound has the molecular formula C8H12O2S and a molecular weight of 172.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Thiaspiro[2.5]octane-1-carboxylic acid typically involves the formation of the spiro ring system through cyclization reactions. One common method includes the reaction of a suitable thiol with a cyclic ketone under acidic conditions to form the spiro compound. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar cyclization techniques. The scalability of the synthesis depends on the availability of starting materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-Thiaspiro[2.5]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Thiaspiro[2.5]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Thiaspiro[2.5]octane-1-carboxylic acid involves its interaction with molecular targets through its sulfur atom and carboxylic acid group. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s spiro structure also allows it to fit into specific enzyme active sites, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
6,6-Dioxo-6λ(6)-thiaspiro[2.5]octane-1-carboxylic acid: This compound has an additional oxygen atom, making it more oxidized compared to 6-Thiaspiro[2.5]octane-1-carboxylic acid.
Spiro[2.5]octane derivatives: These compounds share the spiro ring system but may lack the sulfur atom, resulting in different chemical properties.
Uniqueness
This compound is unique due to its sulfur-containing spiro structure, which imparts distinct reactivity and interaction capabilities. This makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
6-thiaspiro[2.5]octane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2S/c9-7(10)6-5-8(6)1-3-11-4-2-8/h6H,1-5H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFDZHDIAOOYJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC12CC2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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